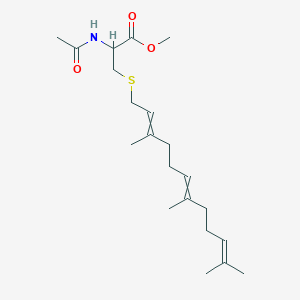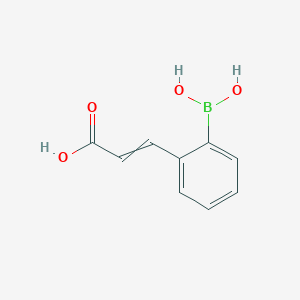![molecular formula C17H16O3 B15284982 Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]- CAS No. 400608-31-3](/img/structure/B15284982.png)
Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene: is an organic compound with the molecular formula C₁₇H₁₆O₃ It is a derivative of benzene, featuring methoxy groups and a phenyl ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 4-methoxyphenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1,3-dimethoxybenzene is reacted with 4-methoxyphenylacetylene in the presence of the palladium catalyst and base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified using column chromatography or recrystallization to obtain pure 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Glaser coupling or Eglinton coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Copper(I) chloride for Glaser coupling or copper(II) acetate for Eglinton coupling.
Major Products
Nitration: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]-2-nitrobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Reduction: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene or 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethyl]benzene.
Coupling Reactions: Dimers or higher oligomers of the compound.
Scientific Research Applications
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The methoxy and ethynyl groups can influence the binding affinity and specificity.
Chemical Reactions: In chemical reactions, the methoxy groups activate the benzene ring towards electrophilic substitution, while the ethynyl group can participate in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethynyl and phenyl substituents, making it less reactive in coupling reactions.
1,4-Dimethoxybenzene: Similar structure but different substitution pattern, leading to different reactivity.
4-Methoxyphenylacetylene: Contains the ethynyl and methoxy groups but lacks the benzene ring substitution pattern of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
Properties
CAS No. |
400608-31-3 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3 |
InChI Key |
GOPIJZBYBMAVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
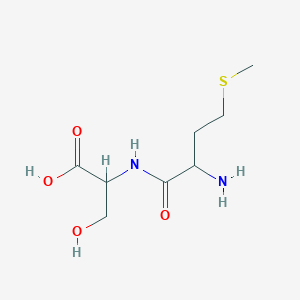
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
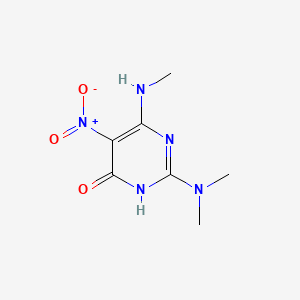
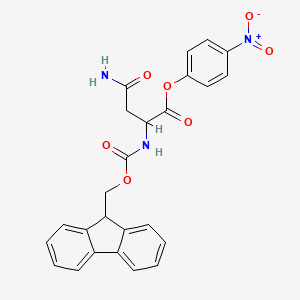
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)
![17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15284947.png)
![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
